1,3-Benzodioxol-5-yl 4-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClO4 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
InChI Key |
NIPJHCIXKCRENT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Benzodioxol 5 Yl 4 Chlorobenzoate
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. For the synthesis of 1,3-Benzodioxol-5-yl 4-chlorobenzoate (B1228818), this entails the reaction of 4-chlorobenzoic acid with sesamol (B190485).
Acid-Catalyzed Esterification Protocols
Acid catalysis is a cornerstone of ester synthesis, facilitating the reaction between the carboxylic acid and the alcohol. This can be achieved through both homogeneous and heterogeneous catalytic systems.
In homogeneous acid catalysis, the catalyst is in the same phase as the reactants. Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are commonly employed. The primary method for the synthesis of 1,3-Benzodioxol-5-yl 4-chlorobenzoate involves the esterification of 4-chlorobenzoic acid with a 1,3-benzodioxole (B145889) derivative in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. evitachem.com This reaction is typically carried out under reflux conditions to drive the reaction to completion. evitachem.com The catalytic cycle involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the hydroxyl group of the alcohol.
Table 1: Homogeneous Acid Catalysts in Esterification
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux temperature | High catalytic activity, low cost | Difficult to separate from the reaction mixture, corrosive, potential for side reactions |
| Hydrochloric Acid (HCl) | Reflux temperature | Effective catalyst | Volatile and corrosive, requires careful handling |
Heterogeneous solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. These catalysts are solid materials with acidic sites on their surface. Examples include ion-exchange resins like Amberlyst-15 and zeolites. While specific studies on the synthesis of this compound using these catalysts are not extensively documented in readily available literature, the principles of their application in esterification are well-established.
Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is a powerful and selective acid catalyst for esterification reactions. Comparative experiments have been conducted on ion-exchange resins like Amberlyst-15 for the esterification of various acids and alcohols. abo.fi The use of such catalysts can simplify product purification and reduce corrosive waste.
Table 2: Examples of Heterogeneous Solid Acid Catalysts for Esterification
| Catalyst | Description | Potential Advantages for Synthesis |
|---|---|---|
| Amberlyst-15 | Sulfonic acid-functionalized polystyrene resin | High catalytic activity, easy to filter out, reusable |
| Zeolites | Microporous aluminosilicate minerals | Shape selectivity, thermal stability |
Coupling Reagents in Esterification
Coupling reagents are used to facilitate the formation of the ester bond by activating the carboxylic acid. These reagents are particularly useful for reactions that are sluggish or require mild conditions. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (DMAP). Other modern coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The use of these reagents typically involves the in-situ formation of a highly reactive activated intermediate from the carboxylic acid, which is then readily attacked by the alcohol. While specific applications of these reagents for the synthesis of this compound are not widely reported, they represent a viable and efficient methodology.
Table 3: Common Coupling Reagents for Esterification
| Coupling Reagent | Additive/Catalyst | Key Features |
|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | Widely used, forms a urea byproduct that can be filtered off |
| DIC (N,N'-Diisopropylcarbodiimide) | DMAP | Similar to DCC, but the urea byproduct is more soluble |
| HATU | Base (e.g., DIPEA) | Highly efficient, often used in peptide synthesis |
O-Acylation Reactions Utilizing 4-Chlorobenzoyl Chloride
An alternative and often highly efficient method for the synthesis of this compound is the O-acylation of sesamol with 4-chlorobenzoyl chloride. This method involves the reaction of a phenol (B47542) with an acyl chloride, typically in the presence of a base.
Base-Mediated Acylation Strategies (e.g., Triethylamine)
In this approach, a base is used to deprotonate the phenolic hydroxyl group of sesamol, forming a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the ester and a salt byproduct. Triethylamine (Et₃N) is a commonly used organic base for this transformation due to its ability to act as both a proton scavenger and a catalyst.
The general procedure involves dissolving sesamol in a suitable solvent, adding triethylamine, and then slowly adding 4-chlorobenzoyl chloride, often at a reduced temperature to control the reaction rate. The reaction is typically rapid and proceeds to high yield under mild conditions.
Table 4: Reaction Parameters for Base-Mediated Acylation
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Base | Triethylamine, Pyridine | Acts as a proton scavenger and catalyst |
| Solvent | Dichloromethane, Chloroform, Toluene | Provides a medium for the reaction and dissolves reactants |
| Temperature | 0 °C to room temperature | Allows for control of the exothermic reaction |
Optimized Reaction Conditions and Parameters
The synthesis of this compound is most commonly achieved through the esterification of 4-chlorobenzoic acid with sesamol (1,3-benzodioxol-5-ol). The optimization of this process is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.
One of the primary methods for this esterification involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method, known as the Steglich esterification, is effective under mild conditions.
Detailed Research Findings:
Research into the synthesis of similar aryl esters has demonstrated that the careful control of reaction parameters significantly impacts the outcome. For instance, in the esterification of a substituted benzoic acid with a phenol, variations in the molar ratio of the acid to the alcohol can influence the equilibrium of the reaction and, consequently, the yield of the ester.
Below is an interactive data table summarizing typical optimized conditions for the synthesis of aryl benzoates, which can be extrapolated for the synthesis of this compound.
| Parameter | Optimized Condition | Rationale |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acts as an effective acyl transfer agent, increasing the rate of reaction. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates the formation of the ester bond by activating the carboxylic acid. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides a suitable medium for the reaction and dissolves the reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions help to prevent the formation of side products. |
| Molar Ratio (Acid:Alcohol:DCC:DMAP) | 1 : 1.2 : 1.1 : 0.1 | A slight excess of the alcohol and coupling agent ensures complete conversion of the acid. |
Exploration of Alternative Synthetic Routes
Beyond direct esterification, alternative synthetic pathways for the formation of this compound have been explored to overcome some of the limitations of traditional methods, such as the removal of by-products.
Mitsunobu Reaction Analogues for Benzoate (B1203000) Formation
The Mitsunobu reaction is a versatile method for the synthesis of esters from an alcohol and a carboxylic acid using a phosphine reagent and an azodicarboxylate. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically proceeds with inversion of stereochemistry at the alcohol's chiral center, although this is not a factor for the achiral sesamol.
Detailed Research Findings:
The Mitsunobu reaction is particularly useful for the esterification of sterically hindered alcohols or when mild reaction conditions are required. orgsyn.org The reaction involves the activation of the alcohol by the triphenylphosphine/diethyl azodicarboxylate (DEAD) system, followed by nucleophilic attack by the carboxylate.
A typical procedure involves dissolving the alcohol (sesamol), carboxylic acid (4-chlorobenzoic acid), and triphenylphosphine in a suitable solvent like THF, followed by the slow addition of DEAD at a reduced temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature. wikipedia.org
| Reagent | Role |
| Sesamol | Alcohol |
| 4-Chlorobenzoic Acid | Carboxylic Acid |
| Triphenylphosphine (PPh3) | Activates the alcohol |
| Diethyl Azodicarboxylate (DEAD) | Oxidant |
| Tetrahydrofuran (THF) | Solvent |
Transesterification Processes
Transesterification offers another viable route to this compound. This process involves the reaction of an ester, such as methyl 4-chlorobenzoate, with an alcohol, in this case, sesamol, in the presence of a catalyst. This method can be advantageous as it avoids the use of a free carboxylic acid.
Detailed Research Findings:
Catalysts for transesterification can be acidic, basic, or enzymatic. For the synthesis of aryl benzoates, catalysts such as sodium methoxide or titanium(IV) alkoxides are often employed. The reaction is typically driven to completion by removing the alcohol by-product (in this case, methanol) through distillation. The choice of catalyst and reaction conditions depends on the reactivity of the substrates and the desired purity of the product.
Green Chemistry Principles in the Synthesis of the Target Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, the development of solvent-free reactions, and the use of energy-efficient methods like microwave irradiation.
Solvent-Free Reaction Environments
Conducting reactions in a solvent-free environment can significantly reduce chemical waste and simplify product purification. For the synthesis of aryl esters, solid-state reactions or reactions using one of the reactants as the solvent have been investigated.
Detailed Research Findings:
In a solvent-free approach to esterification, 4-chlorobenzoic acid and sesamol could be mixed with a solid acid catalyst, such as a zeolite or a supported sulfuric acid, and heated. The absence of a solvent often requires higher reaction temperatures to facilitate the interaction of the reactants in the molten state. The water produced during the reaction can be removed under vacuum to drive the equilibrium towards the product.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.netresearchgate.netnih.govarkat-usa.org
Detailed Research Findings:
The application of microwave irradiation to the esterification of 4-chlorobenzoic acid with sesamol can significantly accelerate the reaction. In a typical microwave-assisted protocol, the reactants and a suitable catalyst (e.g., a strong acid or a solid acid) are placed in a sealed vessel transparent to microwaves and irradiated for a short period. The rapid and uniform heating provided by microwaves can enhance the reaction rate and often leads to cleaner reactions with fewer side products.
Below is a comparative table illustrating the potential advantages of a microwave-assisted approach over conventional heating for the synthesis of an aryl benzoate.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to High | Often Higher |
| Side Products | Can be significant | Often minimized |
Ultrasonic Irradiation and Mechanochemical Approaches
Alternative energy sources like ultrasonic irradiation and mechanochemical energy (ball milling) represent innovative approaches in the synthesis of organic compounds, offering significant advantages over conventional heating methods. These techniques are gaining traction for their ability to accelerate reaction rates, improve yields, and often allow for milder reaction conditions.
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance the synthesis of esters such as this compound. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This effect can lead to a dramatic increase in reaction speed and efficiency. For esterification reactions, ultrasound can facilitate mass transfer and energize the reacting molecules, often leading to shorter reaction times and higher yields compared to silent (non-irradiated) conditions. nih.govbeilstein-journals.org For instance, reactions that might take several hours under conventional reflux can sometimes be completed in a fraction of the time with ultrasonic assistance. nih.govbeilstein-journals.org The use of ultrasound has been shown to be particularly effective in various syntheses, offering comparable or even better yields in significantly reduced timeframes. nih.gov
Mechanochemical Approaches: Mechanochemistry involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). nih.gov This solvent-free approach is a cornerstone of green chemistry, as it drastically reduces the generation of solvent waste. For the synthesis of this compound, a mechanochemical process would involve milling the solid reactants, such as sesamol and a 4-chlorobenzoyl derivative, potentially with a solid catalyst. The mechanical energy breaks down the crystal lattice of the solids, increases the surface area for reaction, and can facilitate bond formation. This methodology has been successfully applied to a wide range of organic transformations, including coupling reactions, leading to high yields under environmentally benign, solvent-free conditions. beilstein-journals.orgrsc.org
Below is a comparative table illustrating the potential advantages of these green methodologies over traditional synthesis.
| Feature | Conventional Heating | Ultrasonic Irradiation | Mechanochemical Synthesis |
| Energy Input | Thermal (Bulk Heating) | Acoustic Cavitation | Mechanical Force (Milling/Grinding) |
| Reaction Time | Typically hours | Often reduced significantly (minutes to hours) nih.govnih.gov | Generally short (minutes to hours) rsc.org |
| Solvent Use | Often requires significant volumes | Can be used with various solvents or reduced volumes | Solvent-free or minimal solvent (LAG) nih.govbeilstein-journals.org |
| Yield | Variable | Often improved yields nih.govbeilstein-journals.org | Typically high to excellent yields beilstein-journals.org |
| Environmental Impact | Higher energy consumption and solvent waste | Reduced energy consumption and time | Minimal solvent waste, high energy efficiency |
Atom Economy and Waste Minimization in Synthesis
A central goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product. primescholars.comnih.gov This concept is quantified by the principle of atom economy.
Atom Economy: Atom economy provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product.
The synthesis of this compound via the esterification of sesamol (1,3-benzodioxol-5-ol) with 4-chlorobenzoyl chloride serves as a clear example.
Reaction: C₇H₆O₃ (Sesamol) + C₇H₄Cl₂O (4-chlorobenzoyl chloride) → C₁₄H₉ClO₄ (Product) + HCl (Byproduct)
The percent atom economy (%AE) is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Sesamol | C₇H₆O₃ | 138.12 | Reactant |
| 4-chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Reactant |
| This compound | C₁₄H₉ClO₄ | 276.67 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
Calculation: % AE = [276.67 / (138.12 + 175.01)] x 100 % AE = [276.67 / 313.13] x 100 ≈ 88.36%
This calculation shows that while the reaction is relatively efficient, over 11% of the reactant mass is converted into a byproduct (HCl).
Waste Minimization: Beyond atom economy, a holistic approach to waste minimization involves considering all aspects of the synthetic process. nih.govresearchgate.net Key strategies include:
Catalysis: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can be recycled.
Solvent Selection: The choice of solvent is critical. Ideally, reactions should be conducted in solvent-free conditions, as in mechanochemistry. beilstein-journals.org If a solvent is necessary, greener alternatives such as water or bio-based solvents are preferred over volatile organic compounds (VOCs).
Process Optimization: Reducing the number of synthetic steps, purifications, and avoiding the use of protecting groups can streamline the process and minimize waste generation. Multicomponent reactions are a powerful strategy for achieving this, as they combine multiple reactants in a single step with high atom economy. researchgate.net
Byproduct Management: The byproduct in this synthesis is HCl. In a well-designed process, this could be neutralized or potentially captured and utilized in other chemical processes, moving from a waste product to a value-added chemical.
By integrating principles of high atom economy with advanced synthetic techniques like sonochemistry and mechanochemistry, the synthesis of this compound can be made substantially more efficient and environmentally benign.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 1,3-Benzodioxol-5-yl 4-chlorobenzoate (B1228818) is not widely published, a detailed analysis can be constructed based on the known spectral data of its precursors, 1,3-benzodioxole (B145889) and 4-chlorobenzoic acid, as well as the closely related compound, benzyl (B1604629) 4-chlorobenzoate.
The ¹H NMR spectrum of 1,3-Benzodioxol-5-yl 4-chlorobenzoate is expected to exhibit distinct signals corresponding to the protons of the benzodioxole and the 4-chlorobenzoyl moieties.
The protons of the 4-chlorobenzoyl group are anticipated to appear as two doublets in the aromatic region. Based on data for similar compounds, the protons ortho to the carbonyl group (H-2' and H-6') are expected to be downfield due to the electron-withdrawing effect of the carbonyl group, while the protons ortho to the chlorine atom (H-3' and H-5') would be slightly upfield.
For the 1,3-benzodioxole portion, the three aromatic protons will present a characteristic splitting pattern. The proton at C4 is expected to be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The most distinct feature of the benzodioxole moiety is the singlet corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-), which typically appears around 6.0 ppm.
A predicted ¹H NMR data table is presented below, based on the analysis of its constituent parts and analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | 7.9 - 8.1 | d |
| H-3', H-5' | 7.4 - 7.6 | d |
| H-4 | 6.8 - 7.0 | d |
| H-6 | 6.7 - 6.9 | dd |
| H-7 | 6.6 - 6.8 | d |
| -OCH₂O- | ~6.0 | s |
d = doublet, dd = doublet of doublets, s = singlet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the methylene (B1212753) carbon of the dioxole group.
The carbonyl carbon of the ester is expected to resonate in the downfield region, typically around 165 ppm. The carbon attached to the chlorine atom in the 4-chlorobenzoyl ring will also have a characteristic chemical shift. The carbons of the benzodioxole ring will show shifts influenced by the oxygen atoms and the ester linkage. The methylenedioxy carbon will appear as a distinct signal around 101 ppm.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-1' | ~129 |
| C-2', C-6' | ~131 |
| C-3', C-5' | ~129 |
| C-4' | ~139 |
| C-3a | ~148 |
| C-4 | ~108 |
| C-5 | ~144 |
| C-6 | ~110 |
| C-7 | ~102 |
| C-7a | ~148 |
| -OCH₂O- | ~101 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the 4-chlorobenzoyl moiety, cross-peaks would be expected between the protons at C-2'/C-6' and C-3'/C-5'. In the benzodioxole ring, correlations would be seen between H-4 and H-6, and between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the -OCH₂O- protons around 6.0 ppm would correlate with the carbon signal around 101 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. Key expected correlations would be between the protons of the benzodioxole ring (H-4, H-6, H-7) and the ester carbonyl carbon, confirming the point of attachment. Also, the protons on the 4-chlorobenzoyl ring would show correlations to the carbonyl carbon.
The synthesis of this compound involves the formation of an ester bond between the hydroxyl group of sesamol (B190485) and the carboxyl group of 4-chlorobenzoic acid. The regioselectivity of this reaction is straightforward as sesamol has only one hydroxyl group, leading to substitution at the C-5 position of the 1,3-benzodioxole ring.
Infrared (IR) Vibrational Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would show characteristic absorption bands for the ester functional group, the aromatic rings, the C-O bonds of the ether and ester, and the C-Cl bond.
A strong absorption band is expected for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages of the benzodioxole ring would appear in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, around 800-600 cm⁻¹.
A table of the expected characteristic IR absorption bands is provided below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | 1740 - 1720 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-O (Ester & Ether) | Stretch | 1250 - 1000 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium |
Analysis of Hydrogen Bonding Networks in Solid State
In the solid state, the molecular packing and intermolecular interactions of this compound are anticipated to be governed by a network of weak hydrogen bonds. While a specific crystal structure for the title compound is not publicly available, analysis of closely related 1,3-benzodioxole derivatives provides significant insight into the probable hydrogen bonding networks.
Studies on similar structures, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal the prevalence of C—H⋯O and C—H⋯π(arene) hydrogen bonds in forming three-dimensional supramolecular frameworks. iucr.orgnih.gov For this compound, it is plausible that the hydrogen atoms of the benzodioxole and chlorophenyl rings act as donors, while the oxygen atoms of the ester group and the dioxole moiety, along with the aromatic rings themselves, serve as acceptors.
Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₀ClO₄⁺ | 277.0262 |
| [M+Na]⁺ | C₁₄H₉ClNaO₄⁺ | 299.0081 |
Note: The table presents predicted values based on the molecular formula.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms
Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation of esters in EI-MS is well-characterized and typically involves several key pathways. libretexts.org For this compound, the following fragmentation mechanisms are anticipated:
α-Cleavage: The initial ionization is likely to occur at one of the oxygen atoms. Subsequent cleavage of the bonds adjacent to the carbonyl group is a common fragmentation route for esters. nih.govnih.gov This can lead to the formation of the 4-chlorobenzoyl cation (m/z 139/141) or the 1,3-benzodioxol-5-oxy radical. The 4-chlorobenzoyl cation would be a prominent peak due to the stability of the acylium ion and the presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Cleavage of the Ester Bond: Homolytic or heterolytic cleavage of the C-O bond of the ester linkage can result in the formation of the 4-chlorobenzoate radical and the 1,3-benzodioxol-5-yl cation (m/z 121).
Fragmentation of the 1,3-Benzodioxole Moiety: The 1,3-benzodioxole ring itself can undergo characteristic fragmentation, often involving the loss of a formaldehyde (B43269) (CH₂O) unit (30 Da) from the molecular ion or fragment ions containing this moiety.
Loss of CO and Cl: The 4-chlorobenzoyl cation (m/z 139/141) can further fragment by losing a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation (m/z 111/113). Subsequent loss of a chlorine radical would lead to the phenyl cation (m/z 77).
Table 2: Plausible EI-MS Fragmentation Data for this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Possible Fragment Ion |
| 276 | 278 | [M]⁺ |
| 139 | 141 | [ClC₆H₄CO]⁺ |
| 121 | [C₇H₅O₂]⁺ | |
| 111 | 113 | [ClC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Note: This table is based on general fragmentation patterns of aromatic esters and chlorinated compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. This makes it ideal for determining the molecular weight of the compound. ESI-MS has been successfully used for the characterization of various 1,3-benzodioxole derivatives, where it consistently provides the molecular ion as the base peak. worldresearchersassociations.comresearchgate.netmdpi.com For this compound, ESI-MS would be expected to show strong signals corresponding to [C₁₄H₉ClO₄+H]⁺ and [C₁₄H₉ClO₄+Na]⁺.
Laser Desorption Ionization Mass Spectrometry (LDI-MS) in Crystalline Sponge Applications
The crystalline sponge method is an innovative technique for determining the crystal structure of analytes, especially oils or compounds that are difficult to crystallize. This method involves soaking the analyte into a porous crystalline matrix. Laser Desorption Ionization Mass Spectrometry (LDI-MS) can be coupled with the crystalline sponge method to analyze the encapsulated guest molecule. documentsdelivered.comnih.gov
Research on 1,3-benzodioxole derivatives has demonstrated the effectiveness of the combined crystalline sponge and LDI-MS approach. documentsdelivered.comnih.gov After X-ray analysis of the crystalline sponge containing the guest molecule, LDI-MS can be performed directly on the crystal. This allows for the visualization of the guest molecule's fragmentation pattern with minimal interference from the host matrix. This technique would be highly applicable to this compound if traditional crystallization methods prove challenging. The analysis would reveal interactions such as π-π stacking and C-H···halogen interactions between the guest and the crystalline sponge framework. documentsdelivered.comnih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure of this compound has not been reported, extensive crystallographic data exists for a multitude of 1,3-benzodioxole derivatives. iucr.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com
Based on these related structures, we can predict several key structural features for this compound:
Conformation: The 1,3-benzodioxole ring system is generally planar or adopts a slight envelope conformation. nih.govresearchgate.netnih.gov The ester group will likely be oriented to minimize steric hindrance, influencing the dihedral angle between the benzodioxole and 4-chlorophenyl ring systems.
Intermolecular Interactions: As discussed in section 3.2.2, the crystal packing would be stabilized by a combination of weak intermolecular forces, including C-H···O and C-H···π hydrogen bonds, and potentially halogen bonds involving the chlorine atom.
The crystalline sponge method, as mentioned in section 3.3.4, offers a viable alternative for obtaining single-crystal X-ray diffraction data should direct crystallization of this compound be unsuccessful. documentsdelivered.comnih.gov This would provide precise bond lengths, bond angles, and details of the intermolecular interactions within the crystal lattice.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
Data Acquisition and Refinement Parameters:
To achieve this, a suitable single crystal of the compound must first be grown. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be processed and the structure solved and refined using specialized software. Key parameters to be reported would include:
| Parameter | Description |
| Crystal system | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space group | The specific symmetry group of the crystal lattice. |
| Unit cell dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Calculated density (Dx) | The theoretical density of the crystal. |
| Radiation type | The type of X-ray radiation used (e.g., Mo Kα or Cu Kα). |
| Temperature (T) | The temperature at which the data was collected. |
| Reflections collected | The total number of diffraction spots measured. |
| Independent reflections | The number of unique reflections. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | A weighted R-factor based on all reflections. |
| Goodness-of-fit (S) | An indicator of the quality of the refinement. |
No experimental data is currently available for these parameters for this compound.
Molecular Conformation and Torsion Angle Analysis
The single-crystal X-ray structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest are the dihedral angles between the planes of the 1,3-benzodioxole ring and the 4-chlorobenzoate group.
Key Torsion Angles for Analysis:
A detailed analysis of the torsion angles would describe the rotational orientation of the different parts of the molecule relative to each other. Significant torsion angles to consider would be:
| Torsion Angle | Atoms Involved | Significance |
| O-C-C-O (dioxole ring) | Atoms of the dioxole ring | Describes the planarity or puckering of the five-membered ring. |
| C(aryl)-O-C(=O)-C(aryl) | Atoms of the ester linkage | Determines the orientation of the benzoate (B1203000) group relative to the benzodioxole moiety. |
| O=C-C(aryl)-Cl | Atoms of the chlorobenzoyl group | Describes the orientation of the chlorine atom relative to the ester group. |
Specific values for these torsion angles are contingent on experimental determination.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of this compound would be expected to pack in a specific arrangement, stabilized by a network of intermolecular interactions. The nature and geometry of these interactions are critical for understanding the crystal's stability and properties.
While lacking strong hydrogen bond donors (like N-H or O-H), the molecule can participate in weaker C-H⋯O hydrogen bonds. The carbonyl oxygen and the ether-like oxygens of the dioxole ring can act as hydrogen bond acceptors, while various aromatic and methylene C-H groups can act as donors.
Potential Hydrogen Bond Parameters:
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| C-H···O=C | n/a | n/a | n/a | n/a |
| C-H···O(dioxole) | n/a | n/a | n/a | n/a |
This table would be populated with experimentally determined geometric parameters of identified hydrogen bonds.
The presence of a chlorine atom and two aromatic rings suggests the possibility of other significant non-covalent interactions.
Halogen-π Interactions: The electron-deficient region on the chlorine atom (the σ-hole) could interact with the electron-rich π-systems of the benzodioxole or chlorobenzoate rings of neighboring molecules. The geometry of such an interaction (distance and angle) would need to be determined from the crystal structure.
π-π Stacking Interactions: The aromatic rings of adjacent molecules may engage in π-π stacking. The analysis would focus on the centroid-to-centroid distance between the rings and the slip angle to determine if the interaction is of a face-to-face or offset (slipped) nature.
Hirshfeld Surface Analysis and Crystal Packing Stability
A Hirshfeld surface is generated for the molecule, and the properties mapped onto this surface (such as dnorm, di, and de) highlight regions of close contact. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. For this compound, one would expect to see significant contributions from H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts. The presence of halogen-π and π-π interactions would also be reflected in the fingerprint plots.
Chemical Reactivity and Transformation Studies of 1,3 Benzodioxol 5 Yl 4 Chlorobenzoate
Hydrolytic Stability and Reaction Kinetics
The hydrolytic stability of an ester is a critical parameter influencing its persistence and fate in various chemical and biological environments. While specific kinetic data for the hydrolysis of 1,3-Benzodioxol-5-yl 4-chlorobenzoate (B1228818) is not extensively documented in publicly available literature, the principles of ester hydrolysis and the electronic effects of its constituent parts allow for a well-informed discussion of its expected behavior.
Ester hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. nih.govnveo.org The rate of this reaction is significantly influenced by the electronic nature of the substituents on both the acyl and the aryl portions of the molecule.
For 1,3-Benzodioxol-5-yl 4-chlorobenzoate, the 4-chlorobenzoate moiety contains a chlorine atom, which is an electron-withdrawing group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus generally increasing the rate of hydrolysis compared to an unsubstituted benzoate (B1203000) ester. Studies on the hydrolysis of substituted benzoate esters have consistently shown that electron-withdrawing groups on the acyl portion enhance the reaction rate. chemicalbook.comchemicalbook.com
Quantitative data from related compounds can provide an estimate of the expected reactivity. For instance, studies on the alkaline hydrolysis of various substituted phenyl benzoates have allowed for the determination of Hammett equation rho (ρ) constants, which quantify the sensitivity of the reaction rate to substituent effects. nih.gov The hydrolysis of para-substituted nitrophenyl benzoate esters has been used to probe these relationships, demonstrating that the rate-determining step can shift from nucleophilic attack to the collapse of the tetrahedral intermediate depending on the electronic nature of the substituent. chemicalbook.comfrontiersin.org
Table 1: Predicted Influence of Moieties on Hydrolytic Stability
| Moiety | Electronic Effect | Predicted Impact on Hydrolysis Rate |
| 4-Chlorobenzoate | Electron-withdrawing | Increase |
| 1,3-Benzodioxole (B145889) | Electron-donating | Decrease |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues with potentially different physicochemical properties. These derivatization strategies can be broadly categorized into modifications at the benzodioxole moiety and alterations at the 4-chlorobenzoate moiety.
Modifications at the Benzodioxole Moiety
The 1,3-benzodioxole ring is a common scaffold in medicinal chemistry and natural products, and various methods for its modification have been developed. researchgate.netnih.govnajah.edu
Electrophilic Aromatic Substitution: The benzodioxole ring is activated towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a variety of functional groups onto the aromatic portion of the moiety. The position of substitution is directed by the existing oxygen atoms.
Ring Opening: The dioxole ring itself can be cleaved under certain conditions, although this is a more drastic modification. nih.gov
Derivatization of the Hydroxyl Group (from Sesamol): The precursor to the benzodioxole portion of the ester is 1,3-benzodioxol-5-ol, also known as sesamol (B190485). chemeo.comnist.govcaymanchem.comnih.gov This phenolic hydroxyl group can be a handle for a variety of reactions, including etherification and further esterification, prior to the formation of the 4-chlorobenzoate ester.
Alterations at the 4-Chlorobenzoate Moiety
The 4-chlorobenzoate portion of the molecule also presents several opportunities for derivatization.
Nucleophilic Aromatic Substitution: The chlorine atom on the benzoate ring can be replaced by other nucleophiles, although this typically requires harsh conditions or the presence of activating groups. rsc.org
Modification of the Carboxyl Group: The ester linkage can be cleaved via hydrolysis to yield 4-chlorobenzoic acid. thermofisher.com This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid halides, or other esters, using standard organic synthesis techniques. 4-Chlorobenzoyl chloride is a common reagent for such transformations. chemicalbook.comsigmaaldrich.comchemicalbook.com
Substitution at Other Ring Positions: While the chlorine atom is at the 4-position, other positions on the benzene (B151609) ring could potentially be functionalized, for example, through electrophilic substitution, although the deactivating nature of the chloro and carboxyl groups would make this challenging.
Table 2: Potential Derivatization Reactions
| Moiety | Reaction Type | Potential Reagents | Potential Products |
| 1,3-Benzodioxole | Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzodioxole derivatives |
| 1,3-Benzodioxole | Halogenation | Br₂/FeBr₃ | Bromo-substituted benzodioxole derivatives |
| 4-Chlorobenzoate | Amidation (after hydrolysis) | SOCl₂, then R₂NH | 4-Chloro-N,N-dialkylbenzamides |
| 4-Chlorobenzoate | Esterification (after hydrolysis) | R'OH, acid catalyst | Different 4-chlorobenzoate esters |
Mechanistic Investigations of Related Benzoate Ester Reactions
The hydrolysis of benzoate esters has been a subject of extensive mechanistic study, providing a solid framework for understanding the reactions of this compound.
Reaction Pathway Elucidation
The generally accepted mechanism for the base-catalyzed hydrolysis of benzoate esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ic.ac.uk This pathway involves the following key steps:
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester. nih.gov
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. nih.govfrontiersin.org
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, the 1,3-benzodioxol-5-oxide or sesamol phenoxide) as the leaving group.
Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the alkoxide yields the final products: a carboxylate salt and an alcohol (or phenol).
Acid-catalyzed hydrolysis follows a similar pathway, but is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. nih.govnveo.org
Intermediates and Transition State Analysis
The tetrahedral intermediate is a key species in the hydrolysis of benzoate esters. Its formation is often the rate-determining step of the reaction. ic.ac.uk The stability of this intermediate is influenced by the electronic properties of the substituents on both the acyl and aryl groups. Electron-withdrawing groups on the acyl portion can stabilize the developing negative charge on the oxygen atoms of the tetrahedral intermediate, thus accelerating its formation.
Computational and experimental studies on related systems have provided insights into the structure of the transition state leading to the tetrahedral intermediate. arkat-usa.orgresearchgate.netresearchgate.net For the hydrolysis of aryl esters, the transition state is thought to have significant bond formation between the nucleophile and the carbonyl carbon, and some degree of bond breaking between the carbonyl carbon and the leaving group oxygen. The geometry around the carbonyl carbon changes from trigonal planar in the ester to tetrahedral in the intermediate. The exact nature of the transition state, including the degree of bond formation and cleavage, can be influenced by the specific substituents present in the molecule.
Exploration of Photo- and Electrochemical Reactivity
While specific experimental studies on the photochemical and electrochemical reactivity of this compound are not extensively documented in publicly available literature, the reactivity of its constituent moieties—the 1,3-benzodioxole ring and the 4-chlorobenzoate group—along with related compounds, provides a basis for predicting its behavior under photo- and electrochemical conditions.
Photochemical Reactivity
The photochemical behavior of this compound is expected to be influenced by the chromophoric benzodioxole and chlorobenzoate groups. The 1,3-benzodioxole moiety is known to be photoreactive. For instance, it has been reported that 1,3-benzodioxole can act as a hydrogen donor in photopolymerization systems. This occurs through a hydrogen abstraction process from the methylene-bridge carbon, leading to the formation of a methylenedioxybenzene radical chemicalbook.com. This suggests that irradiation of this compound with ultraviolet light could potentially initiate radical reactions at the methylene (B1212753) group of the dioxole ring.
Furthermore, studies on the photolysis of related ester compounds, such as thiobenzoate O-esters, indicate that photoreactions can proceed via the lowest nπ* triplet state, forming diradical intermediates rsc.org. While this is for a thioester, it points to a possible mechanism for the photodecomposition or rearrangement of benzoate esters as well. General photochemical reactions of complex organic molecules can also include Norrish Type I reactions, which involve the cleavage of the bond adjacent to a carbonyl group nih.gov. In the case of this compound, this could potentially lead to cleavage of the ester bond.
Electrochemical Reactivity
The electrochemical reactivity of this compound can be inferred from studies on related benzodioxole and benzoate ester derivatives. The 1,3-benzodioxole ring, being electron-rich, is susceptible to oxidation. chemicalbook.com Theoretical and experimental studies on 1,3-benzodioxole derivatives have been conducted in the context of their electrochemical properties, for example, as corrosion inhibitors, which involves their interaction with metal surfaces and electrochemical processes. researchgate.net
On the other hand, the ester and the chlorinated aromatic ring are expected to be electrochemically active under reductive conditions. Research on the electrochemical reduction of benzoic acid esters has shown that they can be reduced to the corresponding alcohols, using water as a proton source in an undivided cell. rsc.org This suggests that the 4-chlorobenzoate moiety of the target compound could be electrochemically reduced. The presence of the chlorine atom on the benzoate ring may also influence its reduction potential.
The electrochemical behavior of related cyclic ethers like 1,3-dioxolane (B20135) has also been studied, particularly in the context of electrolytes for lithium batteries. These studies show that the ring can undergo electrochemical reactions, although under conditions that may not be directly comparable to typical synthetic transformations. sci-hub.se
The following table summarizes findings from studies on compounds related to this compound, providing insight into its potential photo- and electrochemical reactivity.
| Compound/Derivative | Reaction Type | Key Findings | Reference |
| 1,3-Benzodioxole | Photochemical (Hydrogen Abstraction) | Can act as a hydrogen donor in photopolymerization by forming a methylenedioxybenzene radical. | chemicalbook.com |
| Thiobenzoate O-esters | Photochemical (Photolysis) | Photoreactions proceed mainly via the lowest nπ* triplet state, forming a 1,4-diradical intermediate. | rsc.org |
| Benzoic Acid Esters | Electrochemical (Reduction) | Can be electrochemically reduced to benzyl (B1604629) alcohols using water as a hydrogen/deuterium source. | rsc.org |
| 1,3-Dioxolane | Electrochemical | Exhibits electrochemical behavior influenced by contaminants, affecting the performance of Li electrodes. | sci-hub.se |
| 1,3-Benzodioxole Derivatives | Electrochemical (Theoretical) | Studied for their efficiency as corrosion inhibitors based on quantum chemical calculations. | researchgate.net |
Theoretical and Computational Chemistry of 1,3 Benzodioxol 5 Yl 4 Chlorobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In computational chemistry, DFT is widely employed to predict molecular properties and reactivity.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like 1,3-Benzodioxol-5-yl 4-chlorobenzoate (B1228818), this would involve exploring the rotational freedom around the ester linkage and the conformation of the benzodioxole ring.
In studies of related benzodioxole derivatives, the five-membered dioxole ring is often found to adopt a flattened envelope conformation. nih.govnih.gov For instance, in the crystal structure of 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, the dioxole ring has a flattened envelope shape with the methylene (B1212753) carbon at the flap. nih.gov Similarly, in a series of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, the five-membered rings are slightly folded across the O⋯O line, resulting in envelope conformations. researchgate.netresearchgate.net
A conformational analysis would systematically rotate the rotatable bonds to identify all low-energy conformers and the global minimum energy structure. This is essential as the molecular conformation can significantly influence its electronic properties and reactivity.
Electronic Structure and Molecular Orbital (MO) Analysis
Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com
In a DFT study of 1,3-bis(4-chlorophenyl)-5-(4-chlorobenzyl)-1,3,5-triazinane, the HOMO-LUMO energy gap was calculated to be 5.2605 eV. mdpi.com For 1,3-Benzodioxol-5-yl 4-chlorobenzoate, the HOMO would likely be located on the electron-rich 1,3-benzodioxole (B145889) moiety, while the LUMO might be distributed over the electron-withdrawing 4-chlorobenzoate part of the molecule. This distribution would be visualized to understand the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
The table below illustrates the kind of data that would be generated from a molecular orbital analysis. The values are hypothetical and for illustrative purposes only.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Vibrational Frequency Analysis for Spectroscopic Correlation
Theoretical vibrational frequencies are calculated to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental values. This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule.
For this compound, key vibrational modes would include the C=O stretching of the ester group, the C-O stretching vibrations, and the aromatic C-H and C=C stretching modes of both the benzodioxole and chlorophenyl rings. In a study of sesamol (B190485) esters, the disappearance of the O-H stretching vibration and the appearance of a carbonyl group (C=O) band around 1613–1614 cm⁻¹ and a C-O-C symmetric stretching vibration at 1094–1140 cm⁻¹ in the IR spectra confirmed the formation of the ester linkage. nih.gov A DFT study on related compounds showed that electron-withdrawing groups like chlorine can shift the C=O stretching vibration to a higher wavenumber.
The following table provides an example of how theoretical and experimental vibrational frequencies would be compared. The values are hypothetical.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1750 | 1735 |
| C-O-C Stretch | 1150 | 1140 |
| C-Cl Stretch | 750 | 745 |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The molecule's ability to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).
These descriptors are valuable in comparing the reactivity of different molecules. For instance, in a study of ester collectors, the electrophilic and nucleophilic attack indices were used to rationalize the observed collecting abilities. researchgate.net
The table below shows hypothetical global reactivity descriptors for this compound.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Electrostatic Potential Maps and σ-Holes
An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are useful for predicting sites of electrophilic and nucleophilic attack.
For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the ester and benzodioxole moieties, making them susceptible to electrophilic attack. A positive potential would be expected on the hydrogen atoms and potentially on the carbon atom of the carbonyl group.
A σ-hole is a region of positive electrostatic potential on the outermost portion of a halogen atom, along the extension of the covalent bond. The presence of a σ-hole on the chlorine atom of the 4-chlorobenzoate group could indicate its ability to participate in halogen bonding, a type of non-covalent interaction. The analysis of σ-holes is important for understanding intermolecular interactions in the solid state and in biological systems. In a study of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were used to understand the nucleophilic reactivity, where the chlorine atoms play a significant role.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to understand how a molecule like this compound might behave and interact with its environment, such as in a solvent or near a biological receptor. The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities.
From MD simulations, one can analyze various properties, including conformational changes, interaction energies between different molecules, and the formation of intermolecular bonds like hydrogen bonds. Such simulations are particularly valuable in drug design and materials science to predict the binding affinity of a ligand to a protein or to understand the bulk properties of a material.
A review of current scientific literature indicates that specific molecular dynamics simulation studies focused exclusively on the interactions of this compound have not been extensively published. However, the methodology is widely applied to compounds containing the 1,3-benzodioxole moiety to explore their interactions with biological targets, such as enzymes or receptors. mdpi.commdpi.com For instance, molecular docking, a related computational technique, is frequently used to predict the binding mode and affinity of benzodioxole derivatives to active sites of proteins. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone in the accurate prediction of spectroscopic parameters for organic molecules. d-nb.info These methods allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy, which is crucial for structural elucidation and the interpretation of experimental spectra. researchgate.net
The process typically begins with the optimization of the molecule's geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). nih.gov Once the lowest energy conformation is found, the same level of theory is used to calculate the spectroscopic properties.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), using a linear scaling equation derived from a set of known molecules. nrel.gov The accuracy of these predictions can be remarkably high, with Mean Absolute Error (MAE) values often less than 0.2 ppm for ¹H NMR and 1.2 ppm for ¹³C NMR. d-nb.info
Similarly, for IR spectra, computational methods calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error due to the harmonic approximation used in the calculation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to bring them into better agreement with experimental data.
While specific DFT calculations for this compound are not prominently available in the literature, the established methodologies allow for a reliable prediction of its spectroscopic data. The tables below illustrate how such predicted data would typically be presented and compared with experimental values.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical values for the constituent moieties, as specific computational studies for this compound are not available in the surveyed literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H (Benzodioxole Ring) | 6.80 - 7.00 |
| H (Chlorobenzoate Ring) | 7.50 - 8.10 |
| H (Dioxole -CH₂) | 6.05 - 6.15 |
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical values for the constituent moieties, as specific computational studies for this compound are not available in the surveyed literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 164.0 - 166.0 |
| C (Benzodioxole Ring) | 108.0 - 150.0 |
| C (Chlorobenzoate Ring) | 128.0 - 140.0 |
| C (Dioxole -CH₂) | 101.0 - 103.0 |
| C-Cl (Chlorobenzoate Ring) | 138.0 - 141.0 |
Table 3: Illustrative Predicted IR Frequencies for this compound
Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical vibrational modes for the functional groups, as specific computational studies for this compound are not available in the surveyed literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O-C Stretch (Ester) | 1250 - 1280 |
| C-O-C Stretch (Dioxole) | 1030 - 1050 |
| C-Cl Stretch | 750 - 780 |
| Aromatic C=C Stretch | 1590 - 1610 |
Academic Applications and Future Research Directions
Role as a Model Compound for Mechanistic Organic Studies
The ester linkage in 1,3-Benzodioxol-5-yl 4-chlorobenzoate (B1228818), connecting a substituted aromatic ring (4-chlorobenzoyl group) to the 1,3-benzodioxole (B145889) moiety, provides a valuable model for investigating reaction mechanisms. The electronic properties of both the acyl and the phenoxy groups can be systematically varied, allowing for detailed studies of reaction kinetics and intermediates.
For instance, the hydrolysis of this ester can be studied under both acidic and basic conditions to probe the influence of the chloro-substituent on the reactivity of the carbonyl group. Such studies contribute to the broader understanding of acyl transfer reactions, which are fundamental in organic chemistry and biochemistry. The well-defined structure of 1,3-Benzodioxol-5-yl 4-chlorobenzoate allows for precise kinetic measurements and computational modeling to elucidate transition states and reaction pathways.
Potential as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
The 1,3-benzodioxole ring system is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. Consequently, derivatives of 1,3-benzodioxole are highly sought after as synthetic intermediates.
Precursor in Heterocyclic Chemistry
The this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The ester functionality can be hydrolyzed to reveal the phenolic hydroxyl group of sesamol (B190485) (1,3-benzodioxol-5-ol), which can then be used in various coupling reactions or as a nucleophile to construct larger molecules. Furthermore, the aromatic rings of the compound can be functionalized to introduce additional reactive handles, paving the way for the synthesis of novel heterocyclic scaffolds.
Construction of Novel Organic Scaffolds
The rigid structure of this compound makes it an attractive starting material for the construction of novel organic scaffolds. The defined spatial arrangement of its constituent parts can be exploited in the design of molecules with specific three-dimensional shapes, which is of particular importance in areas such as host-guest chemistry and materials science. The 1,3-benzodioxole moiety, in particular, is known to be a key component in the development of various bioactive compounds.
Contribution to the Understanding of Structure-Reactivity Relationships in Benzoate (B1203000) Esters
The study of how the chemical structure of a molecule influences its reactivity is a cornerstone of physical organic chemistry. Benzoate esters are classic substrates for such investigations. By comparing the reactivity of this compound with other substituted benzoate esters, researchers can quantify the electronic and steric effects of the 1,3-benzodioxole group and the 4-chlorobenzoyl group.
For example, the rate of nucleophilic acyl substitution can be correlated with the electronic nature of the substituents on both aromatic rings. The electron-withdrawing nature of the chlorine atom on the benzoyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating character of the dioxole ring on the phenolic side can influence the leaving group ability of the 1,3-benzodioxol-5-oxide moiety. These relationships can be quantified using Hammett plots and other linear free-energy relationships.
Development of Sustainable Synthetic Methodologies
The synthesis of esters, including this compound, is a focal point for the development of greener and more sustainable chemical processes. Traditional esterification methods often rely on harsh conditions and stoichiometric amounts of hazardous reagents.
A common and effective method for the synthesis of aryl esters like this compound is the Schotten-Baumann reaction. medpharma12.comlibretexts.orgijrpr.comchemguideforcie.co.uk This reaction involves the acylation of a phenol (B47542) (in this case, sesamol or 1,3-benzodioxol-5-ol) with an acyl chloride (4-chlorobenzoyl chloride) in the presence of a base, typically aqueous sodium hydroxide (B78521). medpharma12.comlibretexts.orgijrpr.comchemguideforcie.co.uk
Modern research focuses on developing more environmentally friendly approaches. This includes the use of solid acid or base catalysts that can be easily recovered and reused, solvent-free reaction conditions, and the use of microwave irradiation to accelerate reaction times and reduce energy consumption. The synthesis of this compound can serve as a test case for the efficacy of these novel synthetic methods.
Opportunities for Further Structural and Spectroscopic Investigations
A thorough characterization of this compound using a variety of spectroscopic and analytical techniques is essential for understanding its properties. While specific experimental data for this compound is not widely published, its structural features suggest several avenues for investigation.
Table 1: Potential Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the 1,3-benzodioxole and 4-chlorobenzoyl regions, a singlet for the methylenedioxy protons (-O-CH₂-O-). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methylenedioxy carbon. |
| FT-IR | Characteristic C=O stretching vibration for the ester, C-O stretching bands, and bands associated with the aromatic rings and the C-Cl bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| X-ray Crystallography | Would provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |
Further investigations could explore the conformational preferences of the molecule and the nature of any intramolecular interactions between the two aromatic rings. Advanced techniques such as two-dimensional NMR spectroscopy would be invaluable for unambiguously assigning all proton and carbon signals.
Exploration of Novel Chemical Transformations
The unique structural amalgamation in this compound offers a rich platform for investigating a variety of chemical transformations. The electron-rich 1,3-benzodioxole ring and the electron-withdrawing 4-chlorobenzoyl group can be expected to exhibit distinct and potentially synergistic reactivity.
One promising area of exploration is the functionalization of the benzodioxole ring. The methylene (B1212753) bridge of the dioxole ring is a known site for metabolic activation in related compounds, suggesting its potential for targeted chemical modifications wikipedia.org. Research could focus on reactions that selectively open or modify this ring system to generate novel heterocyclic structures.
Furthermore, the ester linkage itself is a versatile functional group. Hydrolysis of the ester would yield sesamol (1,3-benzodioxol-5-ol) and 4-chlorobenzoic acid, both of which are valuable starting materials in organic synthesis nih.gov. Beyond simple hydrolysis, the ester could be a precursor for more complex transformations. For instance, transition-metal-catalyzed cross-coupling reactions could potentially be developed to replace the 4-chlorobenzoyloxy group with other functionalities, a common strategy in modern synthetic chemistry.
The aromatic rings of both the benzodioxole and chlorobenzoate moieties are also amenable to further substitution reactions. Electrophilic aromatic substitution on the benzodioxole ring, for example, could introduce additional functional groups, leading to a diverse library of derivatives. The positions for substitution would be directed by the existing substituents, offering a degree of regiochemical control.
A hypothetical reaction scheme for the transformation of this compound is presented below, illustrating potential synthetic pathways to novel compounds.
Table 1: Hypothetical Chemical Transformations of this compound
| Transformation | Reagents and Conditions | Potential Product(s) | Research Significance |
| Hydrolysis | aq. NaOH, heat | Sesamol, 4-Chlorobenzoic Acid | Access to valuable precursors for further synthesis. |
| Aminolysis | R₂NH, catalyst | N,N-Dialkyl-4-chlorobenzamide, Sesamol | Formation of amide derivatives with potential biological activity. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives | Creation of complex molecular scaffolds. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylated benzodioxole derivatives | Introduction of further functional groups for diversification. |
Advanced Theoretical Studies and Computational Design of Analogues
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Advanced theoretical studies can provide insights that guide experimental work and accelerate the discovery of new applications.
Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Such studies can elucidate the distribution of electron density and identify the most reactive sites for various chemical reactions. For instance, DFT can be used to calculate the molecular electrostatic potential (MEP), which would highlight the regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for planning synthetic transformations.
Furthermore, computational methods can be used to design analogues of this compound with tailored properties. By systematically modifying the substituents on either the benzodioxole or the chlorobenzoate ring in silico, it is possible to screen for molecules with desired electronic, steric, or bioactive characteristics. For example, replacing the chlorine atom with other halogens or with electron-donating or -withdrawing groups would allow for a systematic study of structure-property relationships. These in silico designed analogues can then be prioritized for synthesis, saving significant time and resources.
Molecular docking studies represent another important avenue of theoretical research, particularly if the compound or its derivatives are being considered for biological applications. Although there is no specific biological target identified for this compound, the 1,3-benzodioxole scaffold is present in numerous bioactive compounds frontiersin.orgnih.gov. Computational docking could be used to screen a virtual library of its analogues against various biological targets, such as enzymes or receptors, to identify potential lead compounds for drug discovery.
Table 2: Potential Parameters for Theoretical Studies on this compound and its Analogues
| Computational Method | Parameter to be Studied | Potential Insights |
| Density Functional Theory (DFT) | Molecular Geometry, Vibrational Frequencies | Prediction of stable conformations and IR/Raman spectra. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Prediction of UV-Vis absorption spectra. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and -poor regions | Identification of reactive sites for chemical reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with activity | Design of analogues with enhanced properties. |
| Molecular Docking | Binding affinity and mode to a biological target | Identification of potential bioactive analogues. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
